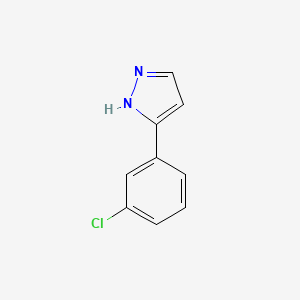

5-(3-chlorophenyl)-1H-pyrazole

Vue d'ensemble

Description

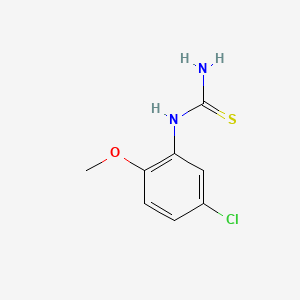

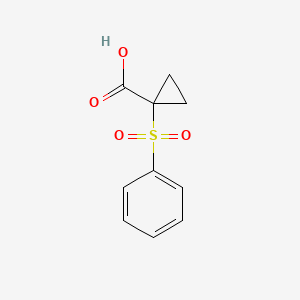

5-(3-chlorophenyl)-1H-pyrazole is a synthetic chemical compound belonging to the pyrazole family. It is a white crystalline solid with a melting point of 113-115 °C and a boiling point of 287-288 °C. It is soluble in water, ethanol, and chloroform. 5-(3-chlorophenyl)-1H-pyrazole has been widely studied for its potential applications in scientific research and drug development.

Applications De Recherche Scientifique

Synthesis and Computational Analysis

5-(3-Chlorophenyl)-1H-pyrazole and its derivatives have been synthesized and analyzed through computational methods. These studies often involve detailed molecular structure analysis, vibrational assignments, and theoretical predictions about the compounds' properties and effects on the human body. This approach aids in understanding the candidate drugs and identifying their potential regulatory mechanisms and broader functions (Singh et al., 2009).

Antimicrobial Activity

Research has indicated that certain derivatives of 5-(3-Chlorophenyl)-1H-pyrazole exhibit potent antimicrobial activity. These compounds have been shown to have significant effects against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Tanitame et al., 2005).

Anti-Inflammatory and Anticancer Applications

Studies have been conducted on the anti-inflammatory and anticancer potentials of 5-(3-Chlorophenyl)-1H-pyrazole derivatives. Some of these compounds have shown significant inhibition of key enzymes involved in inflammatory processes and have demonstrated promising results in antimicrobial and anticancer activities (Lokeshwari et al., 2017).

Molecular Docking and Spectroscopic Analysis

Molecular docking and spectroscopic studies of 5-(3-Chlorophenyl)-1H-pyrazole derivatives have provided insights into their potential mechanisms of action, particularly in relation to antimicrobial activity. These studies involve analysis of molecular interactions, electronic properties, and absorption energies, further elucidating the compound's properties and potential applications (Sivakumar et al., 2020).

Structural Elucidation and Interaction Analysis

Structural elucidation of 5-(3-Chlorophenyl)-1H-pyrazole derivatives has been carried out usingvarious analytical techniques such as X-ray crystallography, NMR, and mass spectral analysis. These studies provide detailed insights into the molecular structure, confirming the formation of specific isomers and analyzing intermolecular interactions in the solid state. Such detailed structural analysis is crucial for understanding the stability and reactivity of these compounds (Naveen et al., 2018).

Exploration of Physicochemical and Electronic Properties

Research involving 5-(3-Chlorophenyl)-1H-pyrazole derivatives often includes the exploration of their physicochemical and electronic properties using various computational methods. This includes the analysis of molecular orbitals, electrostatic potential surfaces, and other electronic properties. Such studies are instrumental in predicting the reactivity and potential applications of these compounds in various scientific fields (Pathade et al., 2020).

Propriétés

IUPAC Name |

5-(3-chlorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZSUEDJQQWSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370955 | |

| Record name | 3-(3-Chlorophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chlorophenyl)-1H-pyrazole | |

CAS RN |

59843-69-5 | |

| Record name | 3-(3-Chlorophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 5-(3-chlorophenyl)-1H-pyrazole into the molecular structure contribute to the inhibition of FXIa?

A1: The research paper highlights the identification of 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives as "privileged fragments" for designing FXIa inhibitors. [] This essentially means that this specific chemical structure demonstrates a strong tendency to bind to FXIa. The researchers replaced a previously identified fragment, (E)-3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamide, with 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide within a known FXIa inhibitor. This change aimed to utilize the inherent binding affinity of the 5-(3-chlorophenyl)-1H-pyrazole moiety to interact with the active site of FXIa and disrupt its enzymatic activity. While the exact binding interactions are not fully elucidated in this particular excerpt, the presence of the 2-methylcyclopropanecarboxamide group in the final compound (7za) was shown to form crucial hydrogen bonds with key residues within the FXIa active site (Tyr58B and Thr35). [] This suggests that the incorporated 5-(3-chlorophenyl)-1H-pyrazole scaffold likely contributes to the overall binding affinity and positions the molecule favorably for these key interactions.

Q2: What are the implications of inhibiting FXIa in a therapeutic context?

A2: FXIa is a key enzyme involved in the coagulation cascade, playing a crucial role in the amplification of thrombin generation, which ultimately leads to blood clot formation. [] Inhibiting FXIa is a promising strategy for developing anticoagulant drugs with potentially fewer bleeding side effects compared to existing therapies targeting other coagulation factors. This is because FXIa acts downstream in the coagulation cascade, and its inhibition is thought to primarily impact thrombus formation under high shear stress conditions (such as those found in narrowed arteries during thrombosis) while having a lesser effect on normal hemostasis. [] Therefore, targeting FXIa with inhibitors containing the 5-(3-chlorophenyl)-1H-pyrazole moiety holds promise for developing safer and more effective anticoagulant therapies for conditions like thrombosis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)

![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)